molecular formula C27H17Cl3FN3O3 B2834219 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 477711-12-9

(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone

Katalognummer: B2834219
CAS-Nummer: 477711-12-9
Molekulargewicht: 556.8
InChI-Schlüssel: HZGOLJXTYLJKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone is a complex organic molecule . It has a molecular formula of C24H18ClFN2O3 and an average mass of 436.863 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring via a methanone group . The phenyl ring is further substituted with a 2-chloro-6-fluorobenzyl group via an ether linkage . Another phenyl ring is attached to the pyrazole ring, which is further substituted with a 2,6-dichlorophenyl-5-methyl-4-isoxazolyl group .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Compounds similar to (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone have been studied for their antimycobacterial activities. For instance, novel pyrazole derivatives have demonstrated effectiveness against isoniazid-resistant Mycobacterium tuberculosis, a major causative agent of tuberculosis (Ali & Yar, 2007).

Antimicrobial Activity

Several compounds with a structure similar to the one have shown significant antimicrobial activities. For instance, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been effective against bacterial strains like Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).

Structural Analysis and Molecular Docking

Detailed structural and spectroscopic studies, including molecular docking, have been conducted on similar compounds. These studies provide insights into the molecular structure and potential biological interactions of such compounds (Sivakumar et al., 2021).

Anticancer and Antimicrobial Potential

Some pyrazoline derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer and antimicrobial properties. These studies suggest potential applications in cancer treatment and infection control (Katariya et al., 2021).

Antiviral Activity

Research has also been conducted on pyrazoline derivatives for their potential antiviral activities. Some of these compounds have shown promising results against viruses, which could be relevant for the compound (Ali et al., 2007).

Synthesis and Evaluation in Herbicides

Compounds similar to the one have been synthesized and evaluated for use in herbicides, suggesting potential agricultural applications (Zhou Yu, 2002).

Formulation Development for Pharmacological Evaluation

Research has been done on developing suitable formulations for early toxicology and clinical studies of similar compounds. This includes investigations into preventing precipitation of poorly soluble compounds to increase in vivo exposure (Burton et al., 2012).

Synthesis and Antibacterial Screening

The synthesis and antibacterial screening of related compounds, including pyrazolines, have been performed, demonstrating their potential as antibacterial agents (Kumar et al., 2012).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities, given the potent activity observed for related compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential chemical reactions .

Eigenschaften

IUPAC Name

[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl3FN3O3/c1-15-24(26(33-37-15)25-20(29)5-2-6-21(25)30)27(35)34-13-12-23(32-34)16-8-10-17(11-9-16)36-14-18-19(28)4-3-7-22(18)31/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOLJXTYLJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl3FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.